[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate
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Overview
Description
2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a benzoate ester
Preparation Methods
The synthesis of 2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves multiple steps. One common synthetic route includes the condensation of vanillin and p-anisidine to form an intermediate Schiff base, which is then reacted with a thiazolidine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and benzoate ester sites. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring and phenyl group allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include:
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol: Shares a similar phenyl-imino structure but lacks the thiazolidine ring and benzoate ester.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the amine and dimethylaniline groups.
Properties
Molecular Formula |
C24H18N2O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H18N2O4S/c1-29-20-14-16(12-13-19(20)30-23(28)17-8-4-2-5-9-17)15-21-22(27)26-24(31-21)25-18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,27)/b21-15+ |
InChI Key |
JIFSMMBYEDZMGY-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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